molecular formula C8H17NO3 B12012410 6-Hydroxy-N-(2-hydroxyethyl)hexanamide CAS No. 25169-33-9

6-Hydroxy-N-(2-hydroxyethyl)hexanamide

Cat. No.: B12012410
CAS No.: 25169-33-9
M. Wt: 175.23 g/mol
InChI Key: NRKPYQKEFHRDIW-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(2-hydroxyethyl)hexanamide is an organic compound with the molecular formula C8H17NO3. It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide typically involves the reaction of hexanoic acid with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and amide formation steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(2-hydroxyethyl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-N-(2-hydroxyethyl)hexanamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-N-(2-hydroxyethyl)hexanamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .

Properties

CAS No.

25169-33-9

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

6-hydroxy-N-(2-hydroxyethyl)hexanamide

InChI

InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12)

InChI Key

NRKPYQKEFHRDIW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCO)CCO

Origin of Product

United States

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